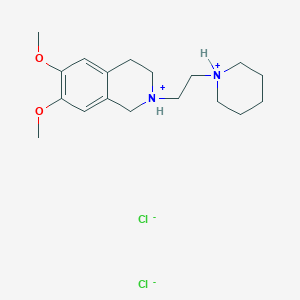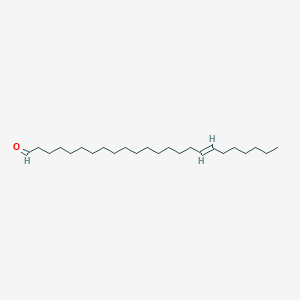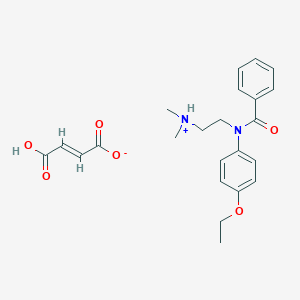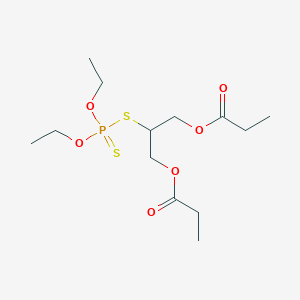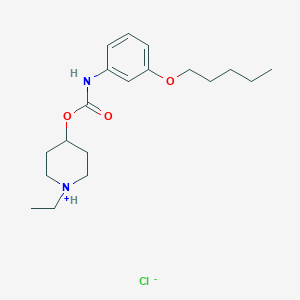
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer.
Mechanism of Action
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride works by activating a protein called protein kinase C (PKC) in cancer cells. This activation leads to the death of cancer cells and the inhibition of their growth. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in skin cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells. It has also been found to inhibit the production of inflammatory cytokines in skin cells, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its potency and specificity. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been shown to be highly effective in inducing apoptosis in cancer cells and inhibiting their growth. One limitation of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride in lab experiments is its availability. Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a natural compound found in the resin of the Eremophila mitchellii tree and is not readily available in large quantities.
Future Directions
There are many potential future directions for the study of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride. One potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a topical treatment for skin cancer and inflammatory skin conditions. Another potential direction is the development of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a systemic treatment for various types of cancer. Further research is needed to fully understand the potential of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride as a cancer treatment and to develop effective treatment protocols.
Synthesis Methods
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is synthesized from the resin of the Eremophila mitchellii tree. The resin is extracted using a solvent and then purified using various chromatography techniques. The purified Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is then tested for purity and potency before being used in scientific research.
Scientific Research Applications
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has been found to have potent anti-cancer properties and is currently being studied as a potential treatment for various types of cancer, including skin cancer, breast cancer, and prostate cancer. It has also been found to have anti-inflammatory properties and is being studied as a potential treatment for inflammatory skin conditions such as psoriasis and eczema.
properties
CAS RN |
105405-71-8 |
|---|---|
Product Name |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride |
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-6-14-23-18-9-7-8-16(15-18)20-19(22)24-17-10-12-21(4-2)13-11-17;/h7-9,15,17H,3-6,10-14H2,1-2H3,(H,20,22);1H |
InChI Key |
CEHIXBFHHBHOGB-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
synonyms |
m-(Pentyloxy)carbanilic acid 1-ethyl-4-piperidyl ester hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



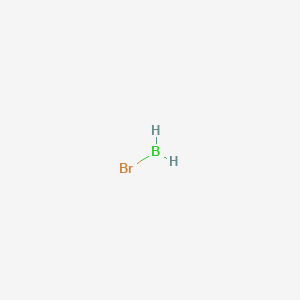
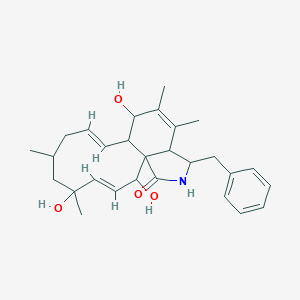
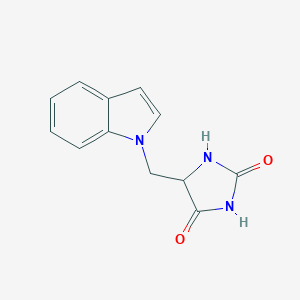
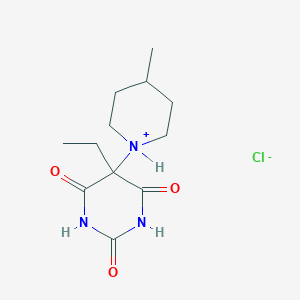
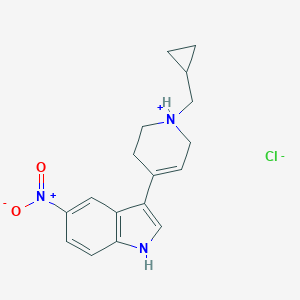
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
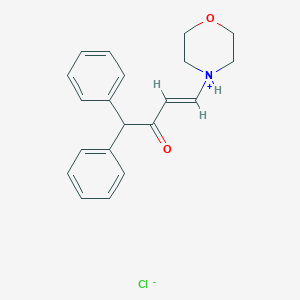
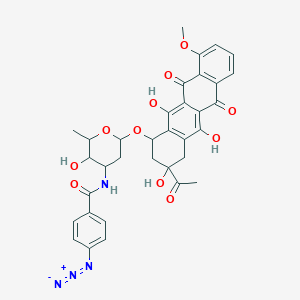
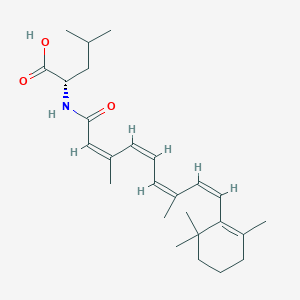
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
